molecular formula C9H5ClN2O2 B1581046 1-Chloro-5-nitroisoquinoline CAS No. 58142-97-5

1-Chloro-5-nitroisoquinoline

Cat. No.: B1581046
CAS No.: 58142-97-5
M. Wt: 208.6 g/mol
InChI Key: ABMIIJPKPFSMLK-UHFFFAOYSA-N
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Description

1-Chloro-5-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the first position and a nitro group at the fifth position of the isoquinoline ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

1-Chloro-5-nitroisoquinoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 1-Chloro-5-nitroisoquinoline includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-5-nitroisoquinoline is the RAF1 kinase . RAF1 kinase is a cytosolic protein kinase that plays a crucial role in the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .

Mode of Action

This compound interacts with RAF1 kinase, inhibiting its activity . This inhibition disrupts the sequential signaling cascade of the RAS/RAF/MEK/ERK pathway, leading to changes in cell survival, growth, and proliferation .

Biochemical Pathways

The compound primarily affects the RAS/RAF/MEK/ERK pathway . This pathway is a well-known cell signaling network that is essential for cell survival, growth, and proliferation . By inhibiting RAF1 kinase, this compound disrupts this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties may enhance the bioavailability of this compound.

Result of Action

The inhibition of RAF1 kinase by this compound can lead to antiproliferative activity against certain types of cancer cells, such as melanoma cells . This is due to the disruption of the RAS/RAF/MEK/ERK pathway, which is essential for the survival, growth, and proliferation of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as the presence of other drugs, the patient’s health status, and genetic variations can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Chloro-5-nitroisoquinoline are not well-studied. As an isoquinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitroisoquinoline can be synthesized through the nitration of 1-chloroisoquinoline. The nitration process involves the use of a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the fifth position of the isoquinoline ring .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-nitroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the first position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-5-nitroisoquinoline or 1-thio-5-nitroisoquinoline.

    Reduction: 1-Chloro-5-aminoisoquinoline.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Comparison with Similar Compounds

    1-Chloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroisoquinoline:

    1-Bromo-5-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 1-Chloro-5-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups make it a valuable intermediate in the preparation of various complex molecules.

Properties

IUPAC Name

1-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMIIJPKPFSMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332700
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-97-5
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-chloroisoquinoline (6.0 g, 0.037 mol) in conc. H2SO4 (35 mL) was treated with a solution of fuming HNO3 (10 mL) and potassium nitrate (4.0 g, 0.040 mol) in conc. H2SO4 (35 mL) at 0-5° C. The mixture was stirred at 0° C. for a further 90 min, and poured into ice. The precipitate was collected, washed and dried to give the product as a yellow solid. LC-MS: 3.68 min, 209.2 & 211.1 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1-chloro-5-nitroisoquinoline described in the research?

A1: The research focuses on using this compound as a precursor for synthesizing novel acyl transfer catalysts containing isoquinoline. [] The study highlights the synthesis of these catalysts, but it doesn't delve into their specific applications or target reactions.

Q2: What spectroscopic techniques were used to characterize the newly synthesized compounds, including this compound?

A2: The researchers employed Nuclear Magnetic Resonance (1H NMR), Infrared Spectrometry (IR), and Mass Spectrometry (MS) to confirm the identity and structure of the final synthesized acyl transfer catalysts and the intermediate compound, this compound. []

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